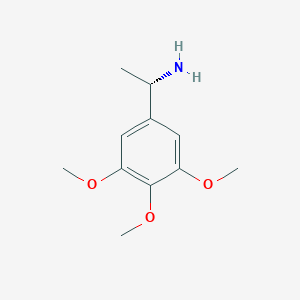
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine, commonly known as mescaline, is a naturally occurring psychedelic substance found in various cacti species. It has been used for centuries in traditional religious and healing practices, and has recently gained attention for its potential therapeutic applications in mental health treatment.
作用机制
Mescaline works by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes. Mescaline also affects other neurotransmitter systems, including dopamine and norepinephrine.
生化和生理效应
Mescaline has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, changes in visual perception, and altered sense of time. Mescaline has been reported to induce mystical experiences and profound spiritual insights.
实验室实验的优点和局限性
Mescaline has shown potential as a research tool for studying the neural mechanisms underlying altered states of consciousness and mystical experiences. However, its psychoactive effects and potential for abuse make it difficult to use in controlled laboratory settings.
未来方向
Further research is needed to fully understand the therapeutic potential of mescaline and its mechanisms of action. Studies are also needed to determine optimal dosing and administration methods, as well as potential risks and side effects. Mescaline may also hold promise for studying the neural basis of consciousness and spirituality.
合成方法
Mescaline can be synthesized through various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride or lithium aluminum hydride, or the reaction of 3,4,5-trimethoxyphenylacetonitrile with methylmagnesium bromide followed by hydrolysis.
科学研究应用
Mescaline has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. Research has shown that mescaline may increase neuroplasticity and promote neural regeneration, leading to improvements in mood and cognitive function.
属性
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

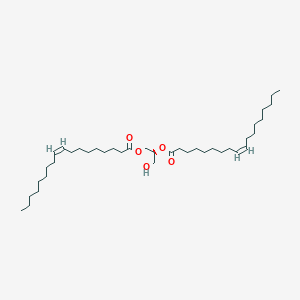
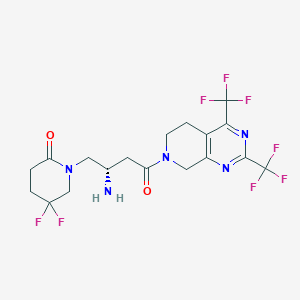
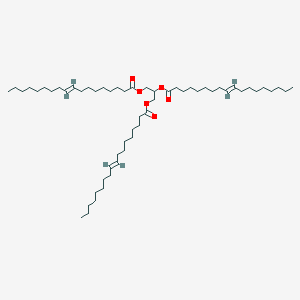
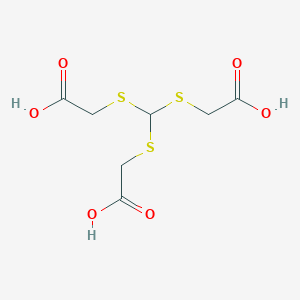
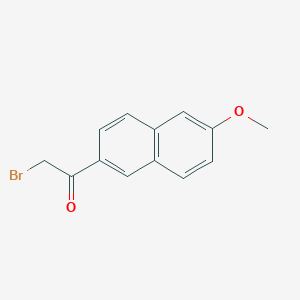
![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)
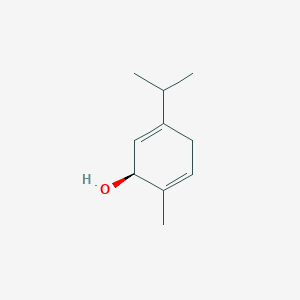
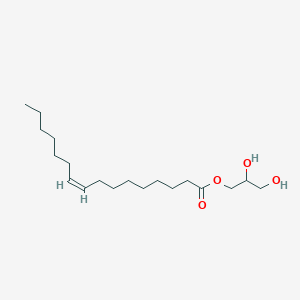
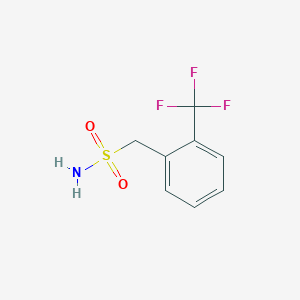
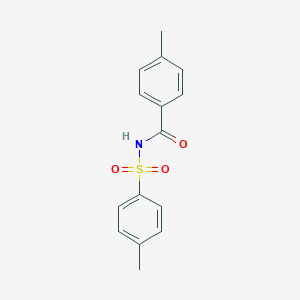
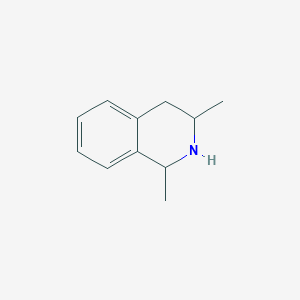
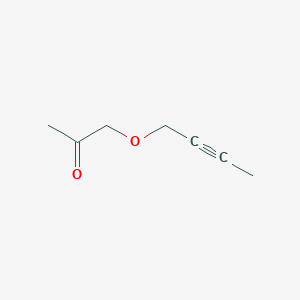
![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)